cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine
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Overview
Description
Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine is a compound with the molecular formula C10H17N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes a cyclopropyl group and an isopropyl group attached to the imidazole ring. The compound has a molecular weight of 179.27 g/mol and a melting point of 80-85°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an isopropyl-substituted imidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the desired purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of simpler amine derivatives .
Scientific Research Applications
Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[5-(methyl)-1H-imidazol-2-yl]methanamine
- Cyclopropyl[5-(ethyl)-1H-imidazol-2-yl]methanamine
- Cyclopropyl[5-(butyl)-1H-imidazol-2-yl]methanamine
Uniqueness
Cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-5-12-10(13-8)9(11)7-3-4-7/h5-7,9H,3-4,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGZJIPWXNYSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)C(C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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